N,N,N-Tripropylnonan-1-aminium bromide
Description
N,N,N-Tripropylnonan-1-aminium bromide is a quaternary ammonium compound (QAC) with a nonyl chain (C₉H₁₉) attached to a nitrogen atom that is also bonded to three propyl groups (C₃H₇). Its molecular formula is C₁₈H₄₀BrN, and its structure combines a long hydrophobic alkyl chain with compact tripropyl substituents. QACs like this are widely used as surfactants, disinfectants, and phase-transfer catalysts due to their amphiphilic nature and cationic charge .
Properties
CAS No. |
57412-88-1 |
|---|---|
Molecular Formula |
C18H40BrN |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
nonyl(tripropyl)azanium;bromide |
InChI |
InChI=1S/C18H40N.BrH/c1-5-9-10-11-12-13-14-18-19(15-6-2,16-7-3)17-8-4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
QRTREVPCEKQHML-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC[N+](CCC)(CCC)CCC.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tripropylnonan-1-aminium bromide typically involves the alkylation of a tertiary amine with an alkyl halide. One common method is the reaction of tripropylamine with nonyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Tripropylnonan-1-aminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with potassium iodide can yield N,N,N-Tripropylnonan-1-aminium iodide.
Scientific Research Applications
N,N,N-Tripropylnonan-1-aminium bromide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases.
Biology: The compound can be used in the study of cell membranes and ion channels due to its surfactant properties.
Industry: The compound is used in the formulation of disinfectants and cleaning agents due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of N,N,N-Tripropylnonan-1-aminium bromide involves its interaction with cell membranes and proteins. The long alkyl chains allow the compound to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the positively charged ammonium group can interact with negatively charged sites on proteins, affecting their function.
Comparison with Similar Compounds
Alkyl Chain Length and Branching
The target compound is distinguished by its nonyl chain and tripropyl groups. Below is a comparison with structurally related QACs:

Key Observations :
- Chain Length: Longer alkyl chains (e.g., tetradecyl in ) enhance hydrophobicity, lowering critical micelle concentration (CMC) and improving surfactant efficacy. The nonyl chain in the target compound offers moderate hydrophobicity, balancing solubility and interfacial activity.
- Dimeric Structures : Compounds like those in exhibit lower CMC values due to dual hydrophobic chains and spacers, enabling stronger membrane disruption.
Physicochemical Properties
Solubility and Micellization
- This compound: Moderately soluble in water due to its nonpolar nonyl chain but more soluble than tetradecyl derivatives (). Its CMC is expected to be higher than dimeric QACs () but lower than tetrapropylammonium bromide ().
- N,N,N-Trimethyltetradecan-1-aminium bromide : Low water solubility and CMC (~0.1 mM) typical of long-chain QACs, making it effective in antimicrobial applications .
Thermal Stability
Surfactant and Antimicrobial Activity
- Target Compound : Suitable for emulsification and fabric softening due to balanced hydrophobicity. Moderate antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) but less effective than longer-chain derivatives .
- Dimeric QACs () : Superior antimicrobial performance due to dual-chain structure and spacer-enhanced membrane penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

